1-benzyl-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea
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Overview
Description
1-benzyl-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a benzyl group, a methoxy-substituted indane moiety, and a urea functional group
Preparation Methods
The synthesis of 1-benzyl-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indane Moiety: The indane moiety can be synthesized through a Friedel-Crafts alkylation reaction, where a benzene ring is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Methoxylation: The indane intermediate is then subjected to methoxylation using a methoxy reagent such as dimethyl sulfate or methyl iodide in the presence of a base.
Urea Formation: The methoxy-substituted indane is then reacted with benzyl isocyanate to form the desired urea derivative under mild conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-benzyl-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-benzyl-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
1-benzyl-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea can be compared with other similar compounds, such as:
1-benzyl-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea: This compound has a hydroxyl group instead of a methoxy group, which may lead to different chemical and biological properties.
1-benzyl-3-((2-chloro-2,3-dihydro-1H-inden-2-yl)methyl)urea: The presence of a chloro substituent can significantly alter the reactivity and biological activity of the compound.
1-benzyl-3-((2-methyl-2,3-dihydro-1H-inden-2-yl)methyl)urea: The methyl group may affect the compound’s steric and electronic properties, leading to variations in its behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-benzyl-3-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-19(11-16-9-5-6-10-17(16)12-19)14-21-18(22)20-13-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPNKFVNRMHASJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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